molecular formula C11H9F3N2 B11884192 3-Methyl-8-(trifluoromethyl)quinolin-2-amine

3-Methyl-8-(trifluoromethyl)quinolin-2-amine

Cat. No.: B11884192
M. Wt: 226.20 g/mol
InChI Key: WMLZTQQXCPDQNC-UHFFFAOYSA-N
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Description

3-Methyl-8-(trifluoromethyl)quinolin-2-amine is a fluorinated quinoline derivative Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(trifluoromethyl)quinolin-2-amine typically involves the following steps:

    Cyclization Reactions: The quinoline ring system can be constructed through cyclization reactions involving appropriate starting materials.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions or direct fluorination methods.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and fluorination reactions. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(trifluoromethyl)quinolin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(trifluoromethyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and stability. The quinoline ring system allows the compound to inhibit various enzymes and pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-8-(trifluoromethyl)quinolin-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability compared to other quinoline derivatives. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H9F3N2

Molecular Weight

226.20 g/mol

IUPAC Name

3-methyl-8-(trifluoromethyl)quinolin-2-amine

InChI

InChI=1S/C11H9F3N2/c1-6-5-7-3-2-4-8(11(12,13)14)9(7)16-10(6)15/h2-5H,1H3,(H2,15,16)

InChI Key

WMLZTQQXCPDQNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)C(F)(F)F)N=C1N

Origin of Product

United States

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